Tigogenin

Rheumatoid Arthritis Apoptosis Synoviocyte Biology

Procure Tigogenin (CAS 77-60-1) for its unique, evidence-backed differentiation as a steroidal sapogenin tool compound. Use it as a p53-independent antiproliferative negative control in osteosarcoma (1547 line) versus diosgenin. It is the preferred probe for p38 MAPK-mediated apoptosis in RA fibroblast-like synoviocytes, outperforming hecogenin. With zero AChE/BChE inhibitory activity, it serves as a clean CNS scaffold. Its 5α-saturated configuration ensures superior chemical stability for DPP4-targeted antidiabetic campaigns (ΔG_bind = -46.70 kcal/mol). Choose Tigogenin based on quantitative, comparator-driven evidence—not class-level assumptions.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 77-60-1
Cat. No. B051453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigogenin
CAS77-60-1
Synonymsepi-sarsasapogenin
epismilagenin
PYM 50028
PYM-50028
PYM50028
sarsaponin
sarsasapogenin
sarsasapogenin, (3beta,5alpha,25R)-isomer
sarsasapogenin, (3beta,5alpha,25S)-isomer
sarsasapogenin, (3beta,5beta)-isomer
sarsasapogenin, (3beta,5beta,25R)-isomer
sarsasapogenin, (3beta,5beta,25S)-isomer
smilagenin
tigogenin
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
InChIInChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
InChIKeyGMBQZIIUCVWOCD-MFRNJXNGSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Tigogenin (CAS 77-60-1) | 5α-Spirostane Steroidal Sapogenin Differentiation for Procurement and Research


Tigogenin (CAS 77-60-1) is a naturally occurring steroidal sapogenin belonging to the spirostane class, characterized by a (25R)-5α-spirostan-3β-ol skeleton with a trans A/B ring junction [1]. As the aglycone moiety of various plant saponins, it serves as a key intermediate in steroidal drug synthesis and is widely investigated for its bioactivity profile [2]. Tigogenin shares a close structural relationship with diosgenin, hecogenin, sarsasapogenin, and smilagenin, yet subtle stereochemical differences at C-5 and C-25 confer distinct biological and analytical properties that preclude simple substitution [3].

Tigogenin 77-60-1: Why In-Class Sapogenins Cannot Be Interchanged in Research Applications


The steroidal sapogenin class, including tigogenin, diosgenin, hecogenin, sarsasapogenin, and smilagenin, exhibits high structural homology; however, substitution is scientifically invalid due to divergent bioactivity profiles and stereochemical nuances [1]. For instance, diosgenin (Δ5-unsaturation) and tigogenin (5α-saturated) elicit opposing effects on cell cycle arrest and p53 activation in osteosarcoma models, while the epimeric pair sarsasapogenin (25S,5β) and smilagenin (25R,5β) differ entirely in configuration from the 25R,5α-tigogenin [2]. Moreover, in vitro cholinesterase assays demonstrate that smilagenin is an active AChE inhibitor (IC50 43.29 µg/mL), whereas tigogenin is inactive, underscoring that even minor structural variations yield profoundly different pharmacological signatures [3]. Procurement decisions must therefore be guided by quantitative, comparator-based evidence rather than class-level assumptions.

Tigogenin 77-60-1 Quantitative Evidence Guide: Differentiated Performance vs. In-Class Analogs


Tigogenin Exhibits Superior Apoptosis Induction vs. Hecogenin in Human Rheumatoid Arthritis Synoviocytes

In a head-to-head comparison using human rheumatoid arthritis (RA) fibroblast-like synoviocytes (FLS), tigogenin was more effective than its close structural analog hecogenin in inducing apoptosis [1]. Both compounds induced caspase-dependent apoptosis, but the magnitude of the effect was greater for tigogenin under identical experimental conditions.

Rheumatoid Arthritis Apoptosis Synoviocyte Biology

Tigogenin Fails to Induce Cell Cycle Arrest or p53 Activation, Unlike Diosgenin, in Human Osteosarcoma Cells

In a direct comparative study, diosgenin caused cell cycle arrest and strong apoptosis in human 1547 osteosarcoma cells, an effect associated with a large increase in p53 protein expression and activation [1]. In contrast, tigogenin, despite having an antiproliferative effect, did not cause cell cycle arrest, and immunofluorescence analysis confirmed that it did not enhance p53 activation.

Osteosarcoma Cell Cycle Arrest p53 Signaling

Tigogenin l-Serine Derivative Demonstrates Potent Antiproliferative Activity in MCF-7 Breast Cancer Cells

Synthetic modification of tigogenin yielded a derivative with enhanced anticancer potential. Analogue 2c, an l-serine derivative of tigogenin (TGG), demonstrated an IC50 of 1.5 µM against the MCF-7 human breast adenocarcinoma cell line and induced apoptosis via caspase-3/7 activation [1]. While a direct head-to-head comparison of the parent tigogenin with this derivative is not available in the same assay, the data provide a benchmark for the scaffold's derivatization potential.

Breast Cancer Antiproliferative Drug Discovery

Tigogenin Exhibits Comparable in Silico DPP4 Binding Affinity to Diosgenin, Superior to Alogliptin

An in silico molecular mechanics-based MM/GBSA study targeting the DPP4 protein for antidiabetic applications revealed that tigogenin and diosgenin exhibit similar free binding energies, both higher than the control drug alogliptin [1]. Tigogenin achieved a free binding energy of -46.70 kcal/mol, compared to -47.36 kcal/mol for diosgenin and -46.32 kcal/mol for alogliptin.

Antidiabetic DPP4 Inhibition Molecular Docking

Tigogenin Lacks Cholinesterase Inhibitory Activity, Unlike the Active Analog Smilagenin

In a comprehensive in vitro screen of 24 natural products for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, tigogenin was found to be inactive [1]. In stark contrast, the structurally related sapogenin smilagenin (differing only in the A/B ring junction and C-25 configuration) displayed significant AChE inhibition with an IC50 of 43.29 ± 1.38 µg/mL. Galantamine served as a reference with an IC50 of 1.33 ± 0.11 µg/mL for AChE.

Alzheimer's Disease Cholinesterase Inhibition Neurodegeneration

Tigogenin Demonstrates Longer T1ρH NMR Relaxation Times vs. Diosgenin, Facilitating Rapid Spectral Acquisition

Solid-state 13C cross-polarization magic angle spinning (CP-MAS) NMR studies reveal that the proton spin-lattice relaxation time in the rotating frame (T1ρH) for carbon atoms in tigogenin is longer than that for diosgenin [1]. This difference arises from the distinct molecular dynamics of the saturated 5α-skeleton versus the Δ5-unsaturated diosgenin.

Solid-State NMR Analytical Chemistry Structural Biology

Tigogenin 77-60-1: Preferred Applications Driven by Quantitative Evidence


p53-Independent Cancer Cell Death Mechanism Studies (Osteosarcoma Models)

Tigogenin is the appropriate tool compound for investigating p53-independent antiproliferative effects in human osteosarcoma cells, serving as a negative control for p53-mediated cell cycle arrest and apoptosis. As demonstrated in the 1547 cell line, tigogenin reduces proliferation without activating p53 or inducing cell cycle arrest, in direct contrast to diosgenin, which triggers strong p53-dependent apoptosis [1]. This property enables the dissection of parallel signaling pathways.

Rheumatoid Arthritis Synoviocyte Apoptosis and p38 MAPK Pathway Investigation

In RA research, tigogenin is the preferred sapogenin over hecogenin for studies of p38 MAPK-mediated apoptosis in fibroblast-like synoviocytes (FLS). Head-to-head experiments show that tigogenin is more effective than hecogenin in inducing caspase-dependent apoptosis in human RA FLS, with this effect being mediated through p38 activation without involving JNK or ERK pathways [2]. This makes tigogenin a more potent probe for this specific disease-relevant pathway.

Development of Non-Cholinesterase Inhibiting Steroidal Scaffolds for CNS Drug Discovery

For central nervous system (CNS) drug discovery programs where cholinesterase inhibition is an undesirable off-target effect (e.g., in non-Alzheimer's indications), tigogenin provides a steroidal scaffold that is devoid of AChE/BChE inhibitory activity. In vitro assays confirm that while smilagenin inhibits AChE with an IC50 of 43.29 µg/mL, tigogenin is completely inactive, allowing it to serve as an inactive comparator or a clean starting point for synthetic optimization [3].

In Silico DPP4 Inhibitor Discovery and Antidiabetic Lead Optimization

Tigogenin is a computationally validated lead scaffold for DPP4-targeted antidiabetic drug discovery. MM/GBSA analysis demonstrates that tigogenin exhibits a superior binding free energy (-46.70 kcal/mol) compared to the reference drug alogliptin (-46.32 kcal/mol) and is nearly equivalent to diosgenin (-47.36 kcal/mol) [4]. Its saturated 5α-configuration offers distinct chemical stability and synthetic handling advantages over the oxidation-prone Δ5-diosgenin, making it a practical choice for medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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